Cas no 2171638-71-2 (3-(1-Aminobutyl)thian-3-ol)

3-(1-Aminobutyl)thian-3-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1639367
- 2171638-71-2
- 3-(1-aminobutyl)thian-3-ol
- 3-(1-Aminobutyl)thian-3-ol
-
- インチ: 1S/C9H19NOS/c1-2-4-8(10)9(11)5-3-6-12-7-9/h8,11H,2-7,10H2,1H3
- InChIKey: YHNYKZSNJKBAAL-UHFFFAOYSA-N
- ほほえんだ: S1CCCC(C1)(C(CCC)N)O
計算された属性
- せいみつぶんしりょう: 189.11873540g/mol
- どういたいしつりょう: 189.11873540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 71.6Ų
3-(1-Aminobutyl)thian-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1639367-1.0g |
3-(1-aminobutyl)thian-3-ol |
2171638-71-2 | 1.0g |
$728.0 | 2023-07-10 | ||
Enamine | EN300-1639367-500mg |
3-(1-aminobutyl)thian-3-ol |
2171638-71-2 | 500mg |
$1014.0 | 2023-09-22 | ||
Enamine | EN300-1639367-0.5g |
3-(1-aminobutyl)thian-3-ol |
2171638-71-2 | 0.5g |
$699.0 | 2023-07-10 | ||
Enamine | EN300-1639367-250mg |
3-(1-aminobutyl)thian-3-ol |
2171638-71-2 | 250mg |
$972.0 | 2023-09-22 | ||
Enamine | EN300-1639367-10000mg |
3-(1-aminobutyl)thian-3-ol |
2171638-71-2 | 10000mg |
$4545.0 | 2023-09-22 | ||
Enamine | EN300-1639367-50mg |
3-(1-aminobutyl)thian-3-ol |
2171638-71-2 | 50mg |
$888.0 | 2023-09-22 | ||
Enamine | EN300-1639367-0.1g |
3-(1-aminobutyl)thian-3-ol |
2171638-71-2 | 0.1g |
$640.0 | 2023-07-10 | ||
Enamine | EN300-1639367-0.05g |
3-(1-aminobutyl)thian-3-ol |
2171638-71-2 | 0.05g |
$612.0 | 2023-07-10 | ||
Enamine | EN300-1639367-0.25g |
3-(1-aminobutyl)thian-3-ol |
2171638-71-2 | 0.25g |
$670.0 | 2023-07-10 | ||
Enamine | EN300-1639367-10.0g |
3-(1-aminobutyl)thian-3-ol |
2171638-71-2 | 10.0g |
$3131.0 | 2023-07-10 |
3-(1-Aminobutyl)thian-3-ol 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
3-(1-Aminobutyl)thian-3-olに関する追加情報
Introduction to 3-(1-Aminobutyl)thian-3-ol (CAS No. 2171638-71-2)
3-(1-Aminobutyl)thian-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2171638-71-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol, featuring a thiol group and an aminobutyl side chain, has garnered attention due to its versatile structural framework and potential applications in drug development. The compound's unique combination of functional groups makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways.
The molecular structure of 3-(1-Aminobutyl)thian-3-ol consists of a thiophene ring substituted at the 3-position with a hydroxyl group, linked to a butyl chain terminated by an amine moiety. This configuration imparts both lipophilicity and basicity, characteristics that are often exploited in medicinal chemistry for optimizing pharmacokinetic properties such as solubility, permeability, and metabolic stability. The presence of the thiol group also suggests potential reactivity with disulfide bonds in biological systems, which could be leveraged in redox-sensitive drug design.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. 3-(1-Aminobutyl)thian-3-ol has been explored as a precursor in the synthesis of novel compounds with antimicrobial, anti-inflammatory, and even anticancer properties. For instance, researchers have investigated its utility in generating thiol-based prodrugs that release active therapeutic agents upon enzymatic cleavage within target tissues. This approach has shown promise in enhancing drug delivery efficiency while minimizing systemic toxicity.
The compound's relevance is further underscored by its incorporation into peptidomimetic scaffolds. Peptides are widely used in pharmaceuticals due to their specific biological interactions, but their clinical application is often limited by poor stability and bioavailability. By integrating 3-(1-Aminobutyl)thian-3-ol into peptide analogs, scientists aim to improve these limitations through the introduction of rigid thiol-containing motifs that enhance structural integrity. Preliminary studies have demonstrated that such modifications can lead to enhanced binding affinity and prolonged circulation time in vivo.
Another exciting avenue involves the use of 3-(1-Aminobutyl)thian-3-ol in the development of metal-binding agents. Thiols are known for their ability to chelate transition metals, making them useful in diagnostic imaging and therapeutic applications. For example, derivatives of this compound have been investigated as contrast agents for magnetic resonance imaging (MRI), where their ability to form stable complexes with gadolinium ions could improve signal contrast in soft tissues. Additionally, such metal complexes may find applications in targeted therapy for metal-overload disorders.
The synthesis of 3-(1-Aminobutyl)thian-3-ol itself presents an intriguing challenge for organic chemists. Traditional methods involve multi-step reactions starting from readily available thiophene derivatives, often requiring careful control of reaction conditions to avoid side products. Advances in catalytic systems have recently enabled more efficient routes, including transition-metal-catalyzed cross-coupling reactions that streamline the introduction of the aminobutyl and hydroxyl groups. These improvements not only enhance yield but also reduce the environmental impact of production processes.
From a computational chemistry perspective, 3-(1-Aminobutyl)thian-3-ol has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into how the compound's functional groups orient themselves within binding pockets, guiding the design of optimized analogs with improved affinity. These computational approaches are increasingly integral to modern drug discovery pipelines, allowing researchers to predictively screen large libraries of compounds before experimental validation.
The future prospects for 3-(1-Aminobutyl)thian-3-ol are promising, with ongoing research exploring its role in emerging therapeutic modalities such as targeted protein degradation and mRNA interference. By leveraging its structural features, scientists aim to develop next-generation therapeutics that address unmet medical needs more effectively than current treatments. As our understanding of molecular interactions deepens, it is likely that this compound will continue to play a pivotal role in innovation across multiple disciplines within pharmaceutical science.
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